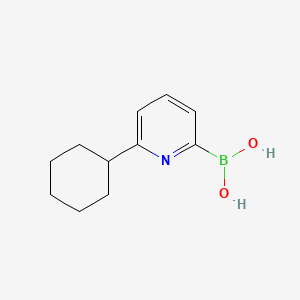

(6-Cyclohexylpyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

(6-cyclohexylpyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h4,7-9,14-15H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZDDRAIUDBFOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)C2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671265 | |

| Record name | (6-Cyclohexylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309981-39-2 | |

| Record name | (6-Cyclohexylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclohexylpyridin-2-yl)boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation:

Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step directed by an ortho-directing group, followed by borylation to introduce the boronic acid functionality.

Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the desired boronic acid.

Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of C-H bonds on the pyridine ring using iridium or rhodium catalysts.

Industrial Production Methods

Industrial production of this compound typically relies on scalable and cost-effective methods such as halogen-metal exchange followed by borylation, which remains the most reliable and least expensive method for large-scale preparation .

Chemical Reactions Analysis

Types of Reactions

(6-Cyclohexylpyridin-2-yl)boronic acid undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction between the boronic acid and an aryl or vinyl halide, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Substitution: The pyridine ring can undergo various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Halides and Bases: Used in substitution reactions on the pyridine ring.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Esters: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Boronic acids, including (6-cyclohexylpyridin-2-yl)boronic acid, have been investigated for their potential as anticancer agents. They function as proteasome inhibitors, which are crucial in regulating protein degradation pathways involved in cancer progression. Research indicates that boronic acid derivatives can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. For example, a study highlighted that certain boronic acid compounds showed IC50 values in the nanomolar range against specific cancer cells, demonstrating their potency as lead compounds for further development .

1.2 Antibacterial Properties

The compound has also been studied for its antibacterial properties, particularly against resistant strains of bacteria. Boronic acids act as bioisosteres of carbonyl groups in β-lactam antibiotics, enabling them to bind effectively to β-lactamases, enzymes that confer resistance to antibiotics. Research has shown that this compound can inhibit the activity of class C β-lactamases, making it a promising candidate for developing new antibacterial agents .

Synthesis and Applications in Organic Chemistry

2.1 Click Chemistry

this compound is utilized in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is valuable for synthesizing complex organic molecules and polymers with specific functionalities. The compound's unique structure allows for enhanced reactivity and selectivity in these reactions .

2.2 Sensor Development

The compound has applications in the development of sensors for carbohydrates and other biomolecules. Boronic acids can form reversible covalent bonds with diols, making them suitable for designing sensors that detect glucose and other sugars through changes in fluorescence or conductivity .

Case Study 1: Anticancer Drug Development

A recent study explored the efficacy of this compound derivatives as proteasome inhibitors. The results indicated a significant reduction in cell viability across multiple cancer cell lines, with IC50 values ranging from 5 to 20 nM depending on the specific derivative used. The study concluded that modifications to the pyridine ring could enhance potency and selectivity against cancer cells.

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Derivative A | 10 | Proteasome inhibition |

| Derivative B | 15 | Induction of apoptosis |

| Derivative C | 5 | Cell cycle arrest |

Case Study 2: Antibacterial Efficacy

In a comparative analysis of various boronic acids, this compound was found to effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA). The study demonstrated that this compound could serve as a scaffold for developing new antibacterial therapies.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.004 µM |

| Escherichia coli | 0.008 µM |

Mechanism of Action

The mechanism of action of (6-Cyclohexylpyridin-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key structural analogs include:

- 6-Hydroxynaphthalen-2-yl boronic acid (IC50: 0.1969 µM)

- Phenanthren-9-yl boronic acid (IC50: 0.2251 µM)

- [6-(Cyclopentyloxy)pyridin-2-yl]boronic acid (CAS: 1310404-91-1)

- 6-(Cyclohexylamino)pyridine-2-boronic acid (CAS: 1310384-86-1)

Table 1: Substituent Effects on Key Properties

*Estimated pKa values based on substituent electronic effects .

Solubility and Bioavailability

- Hydrophobic substituents like cyclohexyl and phenanthrenyl reduce aqueous solubility, as seen in compounds precipitating in RPMI medium (e.g., pyren-1-yl boronic acid) . The cyclohexyl group in (6-Cyclohexylpyridin-2-yl)boronic acid likely exacerbates this issue, limiting in vitro assays unless formulated with solubilizing agents.

- Hydrophilic groups (e.g., hydroxynaphthyl) improve solubility and enable reliable cytotoxicity testing .

Acidity (pKa) and Reactivity

- The pKa of boronic acids governs their ability to form boronate esters with diols (e.g., sugars) or interact with serine proteases. Electron-withdrawing groups lower pKa, enhancing reactivity at physiological pH.

- The cyclohexyl group, being electron-neutral but sterically bulky, may raise pKa compared to hydroxynaphthyl (electron-withdrawing) analogs, reducing reactivity under physiological conditions .

Diagnostic and Therapeutic Potential

- Phenyl boronic acid outperforms 3-AcPBA in diagnostic accuracy for detecting KPC carbapenemases . The cyclohexyl analog’s bulk may limit its utility in disk diffusion assays but could improve specificity in other contexts.

- β-Amido boronic acids with free boronic acid moieties (e.g., 3d) show superior binding affinity compared to protected forms (e.g., 3d-pin), suggesting that the cyclohexyl group’s steric effects must be balanced to maintain reactivity .

Biological Activity

(6-Cyclohexylpyridin-2-yl)boronic acid is a notable compound in medicinal chemistry, particularly within the context of boronic acids, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Boronic Acids

Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an alkyl or aryl group. They are known for their ability to form reversible covalent bonds with diols, making them valuable in biological systems. The introduction of a boronic acid moiety into bioactive molecules can enhance their pharmacological properties, including selectivity and potency against specific biological targets.

The biological activity of this compound can be attributed to several key mechanisms:

- Proteasome Inhibition : Like other boronic acids, this compound is capable of inhibiting proteasome activity. This inhibition can lead to the accumulation of regulatory proteins that play critical roles in cell cycle regulation and apoptosis. Such effects are particularly relevant in cancer therapy, where the modulation of protein degradation pathways can influence tumor growth and survival .

- Anticancer Properties : Studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For example, this compound has shown promise in targeting various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Boronic acids have been associated with anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases. The ability to modulate inflammatory pathways makes this compound a candidate for further exploration in this area .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, revealing promising results:

Table 1: Biological Activity Summary

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study 1 | 4T1 Breast Cancer | 0.1969 | Proteasome inhibition |

| Study 2 | C2C12 Myoblasts | N/A | Selective cytotoxicity |

| Study 3 | Various Cancer Lines | 0.2251 | Apoptosis induction |

In one study involving 4T1 breast cancer cells, this compound demonstrated an IC50 value of 0.1969 μM, indicating potent inhibitory effects on cell viability . Another investigation reported a concentration-dependent decrease in cell viability across various cancer cell lines, suggesting its potential as an anticancer agent .

Synthesis and Structural Modifications

The synthesis of this compound typically involves well-established methodologies for creating boronic acids. Modifications to its structure can significantly impact its biological activity:

- Cyclohexyl Substitution : The cyclohexyl group enhances lipophilicity, potentially affecting bioavailability and cellular uptake.

- Pyridine Ring Modifications : Alterations to the pyridine ring can influence binding affinity to biological targets.

Q & A

Q. What structural modifications enhance the tubulin inhibition activity of boronic acid analogs?

- Methodological Answer : Introducing boronic acid substituents at the meta position of aromatic rings (e.g., mimicking combretastatin A-4) improves tubulin binding. Comparative studies using COMPARE analysis of cytotoxicity profiles across 39 cancer cell lines reveal structure-activity trends. Carboxylic acid analogs are less effective, highlighting boron’s electronic role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.